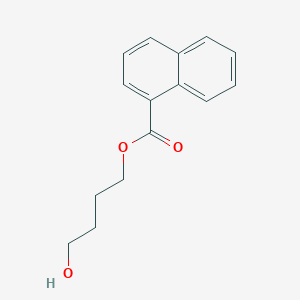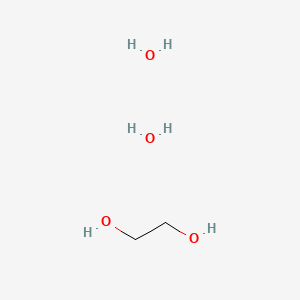
Ethylene glycol-di water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene glycol-di water is a mixture of ethylene glycol and deionized water. . Deionized water is water that has had most of its mineral ions removed, making it highly pure. The combination of ethylene glycol and deionized water is often used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Ethylene glycol is typically synthesized from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethylene glycol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{CH}_2\text{-OH} ] This reaction can be catalyzed by either acids or bases and can also occur at neutral pH under elevated temperatures . Industrial production methods often involve the use of catalytic processes to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to produce oxalic acid and carbon dioxide.
Reduction: It can be reduced to ethylene.
Substitution: In the presence of phosphorus trichloride (PX3) or thionyl chloride (SOCl2), ethylene glycol can be converted to ethylene dichloride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethylene glycol-di water mixtures are widely used in scientific research due to their unique properties:
Chemistry: Used as a solvent and in the synthesis of various chemical compounds.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of pharmaceuticals and as a coolant in medical devices.
Industry: Used in heat transfer fluids, antifreeze formulations, and as a component in hydraulic fluids
Wirkmechanismus
The mechanism by which ethylene glycol-di water exerts its effects is primarily through its physical and chemical properties. Ethylene glycol, being a polar solvent, strongly absorbs microwave irradiation, which can accelerate chemical reactions by thermal effects . The water component also plays a crucial role in maintaining the stability and solubility of the mixture.
Vergleich Mit ähnlichen Verbindungen
Ethylene glycol-di water can be compared with other similar compounds such as:
Propylene glycol: Similar in physical properties but less toxic than ethylene glycol.
Diethylene glycol: Has a higher boiling point and is used in similar applications but is more toxic.
Triethylene glycol: Used as a plasticizer and in the production of polyester resins
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its balance of effectiveness and relatively lower toxicity compared to some alternatives.
Eigenschaften
CAS-Nummer |
838101-92-1 |
|---|---|
Molekularformel |
C2H10O4 |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
ethane-1,2-diol;dihydrate |
InChI |
InChI=1S/C2H6O2.2H2O/c3-1-2-4;;/h3-4H,1-2H2;2*1H2 |
InChI-Schlüssel |
UXDIJKVUSXILLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)
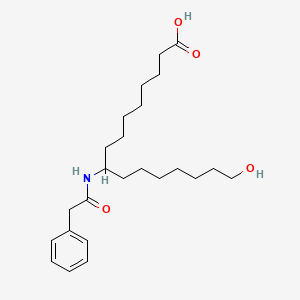
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
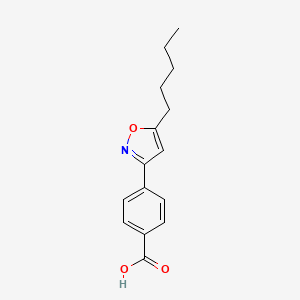
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
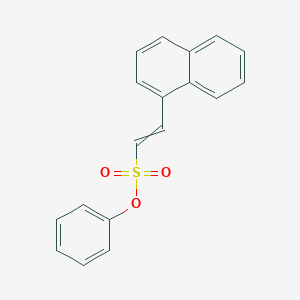
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
